molecular formula C5H6BClN2O2 B596753 (5-Amino-6-chloropyridin-3-yl)boronic acid CAS No. 1354697-94-1

(5-Amino-6-chloropyridin-3-yl)boronic acid

Cat. No.: B596753
CAS No.: 1354697-94-1
M. Wt: 172.375
InChI Key: JJIYFSZDCVYXTR-UHFFFAOYSA-N
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Description

(5-Amino-6-chloropyridin-3-yl)boronic acid (CAS 1354697-94-1) is a multifunctional boronic acid derivative with a molecular formula of C5H6BClN2O2 and a molecular weight of 172.38 g/mol . This compound serves as a valuable synthon in synthetic and medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . Its structure, featuring both an electron-deficient chloropyridine ring and a nucleophilic boronic acid group, allows for sequential functionalization, making it a versatile building block for constructing complex biaryl structures used in drug discovery and materials science . The presence of the amino and chloro substituents on the pyridine ring offers distinct sites for further chemical modification, enabling researchers to develop a wide range of targeted molecules, including active pharmaceutical ingredients (APIs) and advanced organic materials . For safe handling, note that this compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed and causes skin and eye irritation and respiratory irritation . To ensure stability and purity, it must be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption.

Properties

IUPAC Name

(5-amino-6-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BClN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIYFSZDCVYXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855767
Record name (5-Amino-6-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354697-94-1
Record name (5-Amino-6-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Amino 6 Chloropyridin 3 Yl Boronic Acid

Strategic Considerations for Directed Boronylation in Substituted Pyridine (B92270) Systems

The functionalization of pyridine rings is a cornerstone of heterocyclic chemistry, yet achieving meta-selectivity can be challenging due to the inherent electronic properties of the heterocycle. snnu.edu.cn The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions, while also rendering it susceptible to nucleophilic attack. snnu.edu.cn For the synthesis of (5-Amino-6-chloropyridin-3-yl)boronic acid, the key challenge is to direct a boryl group to the C-3 position of a pyridine ring already substituted with an amino group at C-5 and a chloro group at C-6.

Directed borylation strategies are paramount in overcoming these challenges. These methods utilize the coordinating ability of existing functional groups to direct a metalating agent to a specific adjacent position, which is then quenched with a boron electrophile. This approach, known as Directed ortho-Metalation (DoM), is a powerful tool for achieving regioselectivity that would be impossible under standard electrophilic substitution conditions. wikipedia.orgnih.gov The choice of directing group is critical; groups like amides, methoxy (B1213986), and amines can effectively direct lithiation to their ortho position. wikipedia.org In the context of a 2-chloro-5-aminopyridine precursor, the amino group (or a protected form of it) can serve as the directing group for metalation at the C-4 position (which corresponds to the C-3 position in the final product's nomenclature).

Alternatively, iridium-catalyzed C-H borylation has emerged as a valuable method for preparing aryl and heteroaryl boronates. digitellinc.comrsc.org However, the reactivity and regioselectivity of this method are highly dependent on the steric and electronic environment of the pyridine ring. The presence of substituents can inhibit or direct the catalytic process. rsc.orgacs.orgnih.gov For unsymmetrically substituted pyridines, borylation often occurs at the most sterically accessible C-H bond, which can be leveraged to achieve the desired isomer. digitellinc.comnih.gov

Precursor Synthesis and Functional Group Introduction Strategies

The successful synthesis of the target boronic acid is contingent upon the availability of a suitably substituted pyridine precursor. The primary precursor required is a pyridine ring bearing an amino group and a chloro group in a 1,2,4-relationship to allow for subsequent borylation at the 5-position (which becomes the C-3 position of the final product).

Another approach involves starting with a precursor like 2-chloro-4-fluoronicotinic acid, where selective nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce the required amino functionality. nih.gov The differential reactivity of the halogen substituents allows for sequential and regioselective introduction of nucleophiles.

Achieving the correct substitution pattern on the pyridine ring requires a deep understanding of regioselective functionalization techniques. The interplay between Lewis acids and bases in borane (B79455) adducts can be exploited to achieve specific C-H functionalization. rsc.orgresearchgate.netrsc.orgnih.gov For example, the coordination of boranes like B3H7 to the pyridine nitrogen can alter the electronic distribution within the ring, facilitating functionalization at positions that are typically unreactive. rsc.orgresearchgate.net

Transition metal catalysis also offers powerful methods for regioselective functionalization. Rhodium-catalyzed additions of arylboronic acids to alkynylpyridines, for example, proceed with high regioselectivity, influenced by the position of the alkynyl group on the pyridine ring. acs.org While not directly applicable to the synthesis of the target compound, these principles highlight the importance of catalyst and substrate control in directing functionalization. For the specific precursor needed, a key transformation is often the amination of a chloropyridine, which can be a challenging reaction. The use of sodamide or heating with aqueous ammonia (B1221849) are documented methods, though they can require harsh conditions. orgsyn.org

Direct Boronylation Approaches for the Formation of this compound

With a suitable precursor, such as 5-amino-2-chloropyridine, the final step is the introduction of the boronic acid group at the C-3 position. This is most effectively achieved through a metalation-borylation sequence.

Directed ortho-Metalation (DoM) is a premier strategy for the regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate is then trapped with an electrophile, in this case, a trialkyl borate (B1201080), to form a boronate ester, which is subsequently hydrolyzed to the boronic acid.

In the synthesis of this compound, the amino group on the precursor (e.g., 5-amino-2-chloropyridine) can act as the DMG. The lone pair on the nitrogen atom coordinates to the lithium reagent, directing deprotonation to the adjacent C-4 position. Quenching this lithiated species with an electrophilic boron source like triisopropyl borate, followed by acidic workup, yields the desired boronic acid. nih.gov This one-pot DoM-boronation sequence is advantageous as it often avoids the need to isolate the potentially unstable pyridyl boronic acid intermediates. nih.gov

The choice of lithiation reagent and reaction conditions is critical to the success of the DoM process, influencing both the yield and the chemo- and regioselectivity. acs.orgnih.gov

Lithiation Reagents: Common reagents for the lithiation of pyridines include alkyllithiums like n-butyllithium (nBuLi) and lithium dialkylamides such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). acs.orgresearchgate.net The choice of reagent can determine the outcome; for example, reacting 2-chloropyridine (B119429) with nBuLi can lead to nucleophilic addition, whereas LDA often promotes exclusive ortho-metalation. nih.gov Mixed-metal superbases, such as nBuLi-Li-aminoalkoxide aggregates, have also been developed for highly regioselective deprotonations. acs.orgnih.gov

Reaction Conditions: These reactions are typically performed in anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent side reactions. researchgate.netharvard.edu The temperature, solvent, and stoichiometry can significantly impact whether deprotonation, nucleophilic addition, or halogen-metal exchange occurs. acs.org

The table below summarizes common lithiation reagents and the conditions typically employed for the directed metalation of pyridine derivatives.

Lithiation ReagentCommon SubstratesTypical ConditionsOutcomeReference(s)
Lithium Diisopropylamide (LDA)HalopyridinesTHF, -78 °CRegioselective ortho-lithiation researchgate.net
n-Butyllithium (nBuLi)Pyridines with strong directing groupsTHF or Hexane, -78 °C to 0 °Cortho-lithiation or nucleophilic addition acs.org, researchgate.net
nBuLi-LiDMAE2-ChloropyridineHexane, 0 °CUnprecedented C-6 lithiation researchgate.net
TMPMgCl·LiClElectron-poor heteroarenesTHFEfficient directed metalation harvard.edu

Directed Ortho-Metalation (DoM) and Subsequent Borylation

Trapping with Trialkyl Borates and Acidic Workup

A classical and effective method for the synthesis of aryl and heteroaryl boronic acids involves a two-step sequence: formation of an organometallic species followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

The process begins with the deprotonation of a pyridine C-H bond or, more commonly, a halogen-metal exchange to generate a highly reactive pyridyl anion. This nucleophilic intermediate is then "trapped" by an electrophilic trialkyl borate, such as trimethyl borate or triisopropyl borate. This reaction forms a boronate ester intermediate. The final step is an acidic workup, which hydrolyzes the boronate ester to yield the desired boronic acid. The choice of base for the initial deprotonation or the conditions for the halogen-metal exchange is critical to avoid side reactions on the electron-deficient pyridine ring. znaturforsch.com

Halogen-Metal Exchange (HMe) and Borylation

Halogen-metal exchange (HMe) is a powerful tool for the regioselective functionalization of pyridines, providing a route to pyridylboronic acids from the corresponding halopyridines. nih.gov This method is particularly useful when direct C-H metalation is not feasible or lacks regioselectivity.

In polyhalogenated pyridines, achieving chemoselectivity during halogen-metal exchange is crucial. The order of reactivity for halogens in exchange reactions is typically I > Br > Cl > F. This predictable reactivity allows for the selective metalation at a more reactive halogen position while leaving a less reactive one intact. For a substrate like 5-bromo-2-chloropyridine, the bromine would preferentially undergo exchange.

The choice of organometallic reagent and reaction conditions is paramount for achieving high selectivity. Alkyllithium reagents can be used, but often require cryogenic temperatures to prevent side reactions. nih.gov Alternatively, organomagnesium reagents, such as isopropylmagnesium chloride (i-PrMgCl), can be employed for a more controlled exchange, especially on sensitive substrates. nih.gov The combination of i-PrMgCl with n-BuLi has been shown to facilitate bromine-metal exchange on bromoheterocycles that also contain acidic protons, offering a practical method under non-cryogenic conditions. nih.gov This allows for the synthesis of complex polysubstituted pyridines by exploiting the differential reactivity of halogens. nih.gov

Following the halogen-metal exchange, the resulting pyridyl organometallic species is reacted with a boron electrophile to form the C-B bond. A variety of boron electrophiles can be utilized in this step.

Trialkyl borates, such as triisopropyl borate or trimethyl borate, are the most common electrophiles. They react with the pyridyl anion to form a boronate ester, which is then hydrolyzed to the boronic acid. Other electrophilic boron reagents include 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (i-PrO-Bpin) and various haloboranes. For instance, BBr3 has been used in the electrophilic aromatic borylation of 2-arylpyridines to create stable dibromoborylaryl)pyridine intermediates. researchgate.netnih.govacs.org

Table 1: Common Boron Electrophiles for Borylation

Boron ElectrophileResulting Boron SpeciesNotes
Triisopropyl borateBoronic Acid (after hydrolysis)Commonly used, good yields.
Trimethyl borateBoronic Acid (after hydrolysis)Another common choice, similar to triisopropyl borate.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin)Pinacol (B44631) Boronate EsterDirectly yields a stable boronate ester.
Bis(pinacolato)diboron (B136004) (B2pin2)Pinacol Boronate EsterUsed in catalyzed reactions, can also trap organometallic species. researchgate.net

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagents

The Miyaura borylation reaction is a highly efficient and widely used method for synthesizing aryl and heteroaryl boronic acids and esters. nih.govnih.govorganic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of a halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B2pin2). upenn.edunih.gov

The success of the Miyaura borylation heavily relies on the choice of the palladium catalyst and the associated ligands. The ligand plays a critical role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

For electron-deficient heteroaromatic halides like chloropyridines, electron-rich and bulky phosphine (B1218219) ligands are generally preferred. These ligands stabilize the palladium center and promote the oxidative addition step, which can be challenging with less reactive chloro-substrates. Buchwald-type biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, have demonstrated high efficacy in these transformations. nih.gov The design of new ligands is an active area of research, aiming to improve catalyst performance for challenging substrates, such as sterically hindered amines. nih.gov The catalyst system PdCl2(dppf) is also a common and effective choice for the borylation of aryl halides. organic-chemistry.org

Table 2: Selected Ligands for Palladium-Catalyzed Borylation of (Hetero)aryl Halides

LigandCatalyst System ExampleSubstrate ScopeReference
XPhosPd2(dba)3 / XPhosAryl/heteroaryl chlorides, bromides, iodides, triflates nih.gov
SPhosPd(OAc)2 / SPhosAryl chlorides researchgate.net
PCy3Pd(OAc)2 / PCy3Aryl chlorides researchgate.net
dppfPdCl2(dppf)Aryl halides and triflates organic-chemistry.org

The optimization of reaction parameters is crucial for achieving high yields and minimizing side products in palladium-catalyzed borylation.

Temperature: While many borylation reactions are conducted at elevated temperatures (e.g., 80-100 °C), recent advancements have focused on developing catalytic systems that operate under milder conditions. For instance, the use of specific bases has enabled borylation at temperatures as low as 35°C. organic-chemistry.orgresearchgate.net Room temperature borylations have also been reported with highly active catalyst systems. researchgate.net

Solvent: A range of organic solvents can be used, with dioxane, THF, and toluene (B28343) being common choices. nih.govorganic-chemistry.org The solvent can influence catalyst solubility and reactivity. Recently, greener and more sustainable solvent systems like deep-eutectic solvents (DESs) have been explored and shown to be effective. nih.gov

Base: The base is a critical component of the catalytic system. It is believed to activate the diboron reagent, forming a more nucleophilic 'boryl' species that participates in the transmetalation step. organic-chemistry.org Potassium acetate (B1210297) (KOAc) is a standard base for this reaction. However, studies have shown that lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can significantly accelerate the reaction and allow for lower catalyst loadings and milder temperatures. nih.govorganic-chemistry.orgresearchgate.net Other bases like triethylamine (B128534) (Et3N) have also been found to be effective, particularly for promoting the selective formation of the carbon-boron bond. organic-chemistry.org

C-H Borylation Strategies for Pyridine Frameworks

The direct C-H borylation of pyridine rings represents a highly atom-economical and powerful method for synthesizing pyridylboronic acids and their derivatives. nih.gov Iridium-catalyzed reactions have become a leading strategy for this transformation, offering compatibility with various functional groups, including halogens and amines. nih.govacs.org The application of this methodology to a substrate like 2-chloro-5-aminopyridine to generate this compound is governed by a combination of steric and electronic factors.

The regioselectivity of iridium-catalyzed C-H borylation is typically directed by steric hindrance. acs.org In the case of the this compound precursor, the chloro substituent at the 6-position and the amino group at the 5-position create a specific electronic and steric environment. The nitrogen lone pair of the pyridine ring can inhibit the iridium catalyst by coordinating to its vacant site, a challenge that can often be overcome by the presence of a substituent at the C-2 (or C-6) position. researchgate.netrsc.orgnih.gov The chloro group at C-6 serves this purpose, mitigating catalyst inhibition and influencing the reaction's regiochemical outcome.

Research on various substituted pyridines demonstrates that the borylation typically occurs at the sterically most accessible position. For instance, in 2,3-disubstituted pyridines, borylation is selectively directed to the 5-position. acs.org While direct C-H borylation data for 2-chloro-5-aminopyridine is not prevalent, the general principles of sterically-governed regioselectivity suggest that the C-3 position is a viable, albeit potentially challenging, target for borylation. acs.orgdigitellinc.com The electronic properties of the amino and chloro groups also play a role; electron-withdrawing groups can enhance the acidity of adjacent C-H bonds, potentially influencing reactivity. nih.gov

A typical catalytic system for such transformations involves an iridium-based catalyst, such as [Ir(cod)Cl]₂, a bidentate ligand like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy), and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂). researchgate.net These reactions are often conducted without a solvent. nih.govacs.org

Table 1: Representative Iridium-Catalyzed C-H Borylation of Substituted Pyridines

Substrate Catalyst System Borylation Position Yield Reference
2,3-bis(Trifluoromethyl)pyridine [Ir(cod)OMe]₂ / dtbpy 5-position 82% acs.org
3-Bromo-2-(trifluoromethyl)pyridine [Ir(cod)OMe]₂ / dtbpy 5-position 85% acs.org
2,6-Dichloropyridine [Ir(cod)Cl]₂ / dtbpy 4-position - researchgate.net

This table illustrates the regioselectivity and effectiveness of iridium-catalyzed C-H borylation on various pyridine frameworks, providing context for the synthesis of this compound.

Purification and Isolation Protocols for the Boronic Acid Product

The purification of pyridine-containing boronic acids is often complicated by their physical properties and chemical stability. researchgate.net These compounds can be challenging to handle and characterize due to their high polarity and tendency to undergo decomposition or side reactions. researchgate.netnih.gov

A common purification strategy for crude boronic acids involves an acid-base extraction procedure. google.com The crude product can be treated with a base (e.g., sodium hydroxide) to form the corresponding water-soluble boronate salt. google.com This allows for the removal of non-acidic organic impurities through extraction with an organic solvent. Subsequently, the aqueous layer is acidified, causing the purified boronic acid to precipitate, after which it can be isolated by filtration or extraction into a fresh organic solvent. google.com

Considerations for Anhydride Formation and Stability

A significant challenge in the isolation and handling of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides, known as boroxines. orgsyn.org Boroxines are trimers, [R-B-O-]₃, that exist in equilibrium with the monomeric boronic acid, particularly in the solid state or in non-aqueous solutions. The formation of boroxines can complicate characterization, as the isolated product may be a mixture of the boronic acid and its corresponding anhydride. orgsyn.org

The stability of the boronic acid is influenced by its substituents. Borinic acids, which have two carbon-boron bonds, can also exist as monomers, dimers, or cyclic trimers depending on the steric bulk of the substituents. mdpi.com While this compound is a boronic acid, the principles of substituent effects on stability and aggregation apply. The presence of both an amino and a chloro group on the pyridine ring influences the electronic nature and stability of the boronic acid functional group.

Chemical Transformations and Synthetic Utility of 5 Amino 6 Chloropyridin 3 Yl Boronic Acid

Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions

The boronic acid functional group of (5-Amino-6-chloropyridin-3-yl)boronic acid is primarily exploited in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This compound serves as the organoboron partner in these reactions, enabling the synthesis of a diverse range of 5-aryl- and 5-heteroaryl-substituted 2-chloropyridin-3-amines. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The reactivity of this compound in Suzuki-Miyaura coupling is influenced by the electronic and steric nature of the coupling partner.

Electron-Deficient Partners : Couplings with electron-deficient aryl and heteroaryl halides, such as those bearing nitro, cyano, or trifluoromethyl groups, generally proceed efficiently. The electron-withdrawing groups on the halide partner can facilitate the initial oxidative addition step of the catalytic cycle, often leading to high yields of the desired biaryl products.

Electron-Rich Partners : Conversely, electron-rich aryl halides, containing methoxy (B1213986) or alkyl substituents, can be more challenging coupling partners. The oxidative addition step may be slower, potentially requiring more active catalyst systems or higher reaction temperatures to achieve good conversion.

Sterically Hindered Partners : Steric hindrance on either the boronic acid or the halide partner can significantly impact the reaction rate and yield. Ortho-substituted aryl halides, for example, may require specialized, bulky phosphine (B1218219) ligands on the palladium catalyst to promote efficient coupling. The presence of the chlorine atom adjacent to the amino group in this compound itself introduces some steric bulk, which must be considered when selecting reaction conditions.

The table below illustrates the expected reactivity trends in the Suzuki-Miyaura coupling of this compound with various aryl halides.

Coupling PartnerElectronic NatureSteric HindranceExpected Reactivity
4-NitroiodobenzeneElectron-DeficientLowHigh
4-MethoxybromobenzeneElectron-RichLowModerate to High
2-MethylbromobenzeneNeutralHighModerate
2,6-DimethylbromobenzeneNeutralVery HighLow to Moderate
2-ChloropyrimidineElectron-DeficientLowHigh

The choice of palladium catalyst and the associated ligand is critical for a successful Suzuki-Miyaura coupling. While simple catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective in some cases, modern catalyst systems often employ more sophisticated ligands to enhance stability, activity, and substrate scope.

Phosphine Ligands : A wide array of phosphine ligands have been developed for Suzuki-Miyaura coupling. Electron-rich and sterically bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), are often effective for coupling with less reactive aryl chlorides and for sterically demanding substrates. Buchwald-type biaryl phosphine ligands, like XPhos and SPhos, are known to form highly active catalysts capable of promoting challenging couplings at low catalyst loadings.

N-Heterocyclic Carbene (NHC) Ligands : NHC ligands have emerged as a powerful alternative to phosphines. They form very stable and highly active palladium complexes that can exhibit superior performance in certain applications, particularly with challenging substrates.

The selection of the optimal catalyst-ligand system is often determined empirically, with consideration of the specific substrates being coupled.

The base and solvent system are integral components of the Suzuki-Miyaura reaction, influencing both the rate and the outcome of the coupling.

Base : A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can affect the reaction rate and can also influence the tolerance of other functional groups in the substrates. For instance, milder bases like potassium carbonate are often preferred when base-sensitive functional groups are present.

Solvent : The solvent system typically consists of an organic solvent and water. The aqueous phase is necessary for dissolving the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst. Common organic solvents include toluene (B28343), dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species. In some cases, solvent-free conditions have also been explored for Suzuki-Miyaura reactions.

The following table summarizes common catalyst, base, and solvent combinations used in Suzuki-Miyaura couplings.

Catalyst/LigandBaseSolvent SystemTypical Application
Pd(PPh₃)₄K₂CO₃Toluene/WaterGeneral purpose, simple substrates
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/WaterChallenging couplings, low catalyst loading
PdCl₂(dppf)Cs₂CO₃DMF/WaterHeteroaryl couplings
Pd(NHC) complexK₂CO₃THF/WaterFor sterically hindered substrates

While the Suzuki-Miyaura reaction is the most common application, other boronic acid-mediated cross-couplings could potentially be employed with this compound. The Liebeskind-Srogl coupling, for instance, allows for the reaction of a thioester with a boronic acid, catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst, to form a ketone. This reaction proceeds under neutral conditions, which can be advantageous for substrates with acid- or base-sensitive functional groups. While specific examples with this compound are not readily found in the literature, the general transformation suggests a potential route to acyl-substituted aminopyridines.

Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Halides

Reactions Involving the Amino Group (C-N Bond Formation)

The amino group of this compound presents another site for functionalization, primarily through the formation of new carbon-nitrogen bonds.

One notable reaction is the Chan-Lam coupling, which involves the copper-catalyzed cross-coupling of an amine with a boronic acid to form a C-N bond. In a reversal of roles compared to the Suzuki-Miyaura reaction, the amino group of this compound could act as the nucleophile, reacting with various arylboronic acids. This would lead to the formation of diarylamine structures. The Chan-Lam coupling is attractive due to its typically mild reaction conditions, often conducted at room temperature and open to the air.

Other classical C-N bond-forming reactions, such as acylation with acyl chlorides or anhydrides to form amides, or reductive amination with aldehydes or ketones, are also feasible with the amino group of this compound, further expanding its synthetic utility.

Acylation, Sulfonamidation, and Urea (B33335) Formation

The primary amino group at the C5-position of this compound is a key site for nucleophilic attack, readily undergoing reactions with various electrophiles to form amides, sulfonamides, and ureas. These transformations are fundamental in modifying the electronic properties and steric environment of the molecule, often serving as a prelude to further functionalization or as a means to introduce specific pharmacophoric elements.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to yield the corresponding N-acyl derivatives. This reaction is typically high-yielding and proceeds under mild conditions. For instance, reaction with acetyl chloride would furnish N-(2-chloro-5-(dihydroxyboranyl)pyridin-3-yl)acetamide.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base, leads to the formation of stable sulfonamides. uni.lu These derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Urea and Thiourea (B124793) Formation: The amino group can also be converted into urea or thiourea functionalities. This is typically achieved by reacting the amine with isocyanates or isothiocyanates. nih.govresearchgate.net For example, treatment with phenyl isocyanate would yield a phenylurea derivative. These reactions are generally efficient and provide access to a class of compounds with a wide range of biological activities. biointerfaceresearch.com In a study on related 2-amino-4-chloropyridine (B16104) derivatives, various thiourea compounds were synthesized by reacting the aminopyridine with different isothiocyanates. researchgate.net

Table 1: Representative Reactions of the Amino Group

Reaction Type Reagent Example Product Type
Acylation Acetyl chloride N-Acyl derivative
Sulfonamidation Toluenesulfonyl chloride N-Sulfonyl derivative
Urea Formation Phenyl isocyanate N,N'-Disubstituted urea
Thiourea Formation Phenyl isothiocyanate N,N'-Disubstituted thiourea

Electrophilic Aromatic Substitution on the Amine-Activated Ring Position

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com However, the presence of the strongly activating amino group at the C5-position can facilitate EAS reactions. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of these transformations. The amino group is an ortho-, para-director, while the chloro and boronic acid groups are deactivating meta-directors.

Nitration: Nitration of aminopyridines can be achieved using a mixture of nitric acid and sulfuric acid. guidechem.comgoogle.com For instance, the nitration of 2-aminopyridine (B139424) selectively yields 2-amino-5-nitropyridine. guidechem.com A patent describes the nitration of 2-aminopyridine to give the 3-nitro derivative, which can then be used to synthesize imidazo[4,5-b]pyridine compounds. google.com Based on these precedents, nitration of this compound would be expected to occur at the C4 position, ortho to the activating amino group.

Halogenation: Direct halogenation of the pyridine ring can also be envisioned. For example, chlorination of 2-aminopyridine in a strongly acidic medium has been shown to produce 2-amino-5-chloropyridine (B124133). google.com

Cyclization Reactions for Formation of Fused Heterocyclic Systems

The strategic placement of the amino, chloro, and boronic acid groups on the pyridine scaffold makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly those of medicinal importance such as imidazopyridines. nih.govorganic-chemistry.orgacs.orgnih.govacs.org

The reaction of the 5-amino group with various reagents can lead to the formation of a new ring fused to the pyridine core. A common strategy involves the reaction of a 2-aminopyridine derivative with α-haloketones, which proceeds via initial N-alkylation of the pyridine nitrogen followed by intramolecular condensation of the amino group onto the carbonyl carbon to form the imidazo[1,2-a]pyridine (B132010) scaffold. acs.org

Alternatively, multicomponent reactions offer a convergent approach to these fused systems. For example, a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) can be used to construct substituted imidazopyridines. organic-chemistry.org Other methods include the cycloaddition of aminopyridines with propargyl alcohols nih.gov or the reaction with Morita-Baylis-Hillman acetates of nitroalkenes. acs.org

While specific examples utilizing this compound in these cyclization reactions are not extensively reported, its structural features suggest its potential as a substrate in these transformations, which would lead to the formation of highly functionalized, fused heterocyclic systems bearing both a chloro and a boronic acid substituent. A patent describes the formation of 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-(4,5-b)-pyridine compounds from 2-amino-5-chloropyridine derivatives, highlighting the utility of the aminopyridine moiety in constructing fused rings. google.com

Table 2: Potential Cyclization Strategies

Reaction Type Reagents Fused System
Hantzsch-type synthesis α-Haloketone Imidazo[1,2-a]pyridine
Groebke-Blackburn-Bienaymé Aldehyde, Isocyanide Imidazo[1,2-a]pyridine
(3+2) Cycloaddition Propargyl alcohol Imidazo[1,2-a]pyridine

Reactions Involving the Chloro Group (C-Cl Bond Functionalization)

The chloro group at the C6-position of this compound is susceptible to a variety of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The position of the chloro group, ortho to the pyridine nitrogen, enhances its reactivity in these processes.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The electron-deficient nature of the pyridine ring, further accentuated by the ring nitrogen, facilitates nucleophilic aromatic substitution (SNAr) at the C6-position. youtube.comnih.gov This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chloro group, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion. nih.gov

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, to introduce diverse functionalities at the C6-position. For instance, reaction with a primary or secondary amine in the presence of a base would lead to the corresponding 6-amino derivative. researchgate.netthieme-connect.de Similarly, treatment with sodium methoxide (B1231860) would yield the 6-methoxy analog. The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the ring. nih.gov

Palladium-Catalyzed Amination, Amidation, and Etherification

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is applicable to the functionalization of the C-Cl bond in this compound. organic-chemistry.orgwikipedia.org This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple the chloropyridine with a primary or secondary amine. libretexts.orgnih.govbeilstein-journals.orgprinceton.edu The choice of ligand is crucial for the efficiency of the transformation and can be tailored to the specific substrates.

This methodology can be extended to C-O and C-S bond formation (etherification and thioetherification). The coupling of chloropyridines with alcohols or thiols under palladium catalysis provides access to the corresponding ethers and thioethers. While amination reactions are more commonly reported for chloropyridines, the principles of Buchwald-Hartwig cross-coupling can be applied to these other nucleophiles as well.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Nucleophile Common Ligands
Amination Primary/Secondary Amine XPhos, SPhos, RuPhos
Amidation Amide BrettPhos, Josiphos
Etherification Alcohol/Phenol tBuXPhos, JohnPhos

Mechanistic Investigations and Structure Reactivity Relationships of 5 Amino 6 Chloropyridin 3 Yl Boronic Acid

Elucidation of Reaction Mechanisms for Key Transformations (e.g., Transmetalation in Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. rsc.org For a substrate like (5-Amino-6-chloropyridin-3-yl)boronic acid, the most critical and often rate-determining step is transmetalation. rsc.orgresearchgate.net

This process involves the transfer of the pyridinyl group from the boron atom to the palladium(II) center of the complex formed after oxidative addition. researchgate.net The reaction is typically performed in the presence of a base, which plays a crucial role in activating the boronic acid. researchgate.net The base reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic anionic boronate species ([ArB(OH)₃]⁻). researchgate.netresearchgate.net This enhancement of electron density at the boron center facilitates the transfer of the organic moiety to the electrophilic palladium(II) complex. researchgate.net

The generally accepted pathway for the transmetalation of arylboronic acids involves the reaction of the [Pd(II)-Ar'-X] complex with the boronate [ArB(OH)₃]⁻. This reaction proceeds through an intermediate where the boronate coordinates to the palladium center, displacing the halide (X), followed by the transfer of the aryl group (Ar) from boron to palladium, and finally the release of the palladium(II)-diaryl species which then undergoes reductive elimination. researchgate.net While specific kinetic studies on this compound are not extensively detailed, the fundamental mechanism is expected to follow this established pathway for heteroarylboronic acids. The presence of the pyridine (B92270) nitrogen introduces an additional potential coordination site, which can influence the electronics and stability of intermediates in the catalytic cycle. nih.gov

Factors Influencing Protodeboronation Stability and Pathways

A primary decomposition pathway for arylboronic acids, including heteroaromatic variants, is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. acs.org The stability of this compound is significantly influenced by its susceptibility to this undesired side reaction, which is governed by factors such as pH and the electronic nature of the pyridine ring. acs.orged.ac.uk

The rate of protodeboronation is profoundly dependent on the pH of the medium. ed.ac.ukresearchgate.net Kinetic studies on various boronic acids have led to the development of a mechanistic model that accounts for multiple pathways (often denoted k1-k5) which dominate under different pH conditions. ed.ac.ukresearchgate.net These pathways include reactions of the neutral boronic acid, the anionic boronate, and zwitterionic species, with rates varying over several orders of magnitude across the pH scale. ed.ac.ukcore.ac.uk

For pyridinylboronic acids, the position of the boronic acid group relative to the ring nitrogen is a critical determinant of stability. acs.orged.ac.ukresearchgate.net Extensive research has demonstrated that 3- and 4-pyridyl boronic acids are remarkably stable towards protodeboronation. acs.orged.ac.uk In contrast, 2-pyridyl boronic acids are notoriously unstable, undergoing rapid decomposition. ed.ac.ukresearchgate.net this compound, being a 3-pyridyl derivative, benefits from this positional stability. Studies show that the half-life for protodeboronation of simple 3-pyridyl boronic acids can be greater than one week, even at elevated temperatures (70 °C) and high pH. acs.orged.ac.ukresearchgate.net This inherent stability under a wide range of pH conditions makes it a robust building block for synthetic applications that may require acidic or basic conditions.

General Stability of Pyridylboronic Acid Isomers to Protodeboronation
Isomer PositionGeneral StabilityPrimary ReasonReference
2-PyridylLow (unstable)Facile fragmentation via a zwitterionic intermediate. ed.ac.ukresearchgate.net
3-PyridylHigh (stable)Nitrogen is distant, preventing intramolecular-assisted fragmentation. acs.orged.ac.ukresearchgate.net
4-PyridylHigh (stable)Nitrogen is distant, preventing intramolecular-assisted fragmentation. acs.orged.ac.ukresearchgate.net

The dramatic difference in stability between pyridylboronic acid isomers is directly related to the position of the basic pyridine nitrogen atom. ed.ac.ukcore.ac.uk In 2-pyridyl boronic acids, the nitrogen atom is adjacent to the boronic acid group. This proximity allows for the formation of a zwitterionic intermediate which can readily fragment, leading to rapid protodeboronation. ed.ac.ukresearchgate.net For this compound, the boronic acid is at the 3-position, which is meta to the pyridine nitrogen. This separation prevents the formation of the unstable zwitterionic intermediate, thereby imparting high stability against this decomposition pathway. acs.orged.ac.uk

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in cross-coupling reactions are governed by a combination of steric and electronic factors.

Steric Effects: Steric hindrance can significantly impact the rate of cross-coupling reactions by impeding the approach of the boronic acid to the palladium catalyst center. For this compound, the boronic acid moiety is at the 3-position and is not flanked by adjacent substituents, minimizing steric hindrance at the site of reaction. This contrasts with, for example, a 2,6-disubstituted phenylboronic acid, where reactivity would be significantly lower. The lack of significant steric encumbrance around the C-B bond contributes to its effectiveness as a coupling partner. nih.gov

Regioselectivity and Chemoselectivity Control in Multi-Functionalized Systems

This compound is a multi-functionalized molecule, possessing a boronic acid, a chloro substituent, and an amino group. Controlling the selectivity of reactions with such substrates is paramount for their successful application in synthesis.

Chemoselectivity: This refers to the preferential reaction of one functional group over others. In the context of a Suzuki-Miyaura reaction, the C(sp²)-B bond of the boronic acid is the most reactive site towards the palladium catalyst under typical conditions. nih.gov The C-Cl bond can also participate in cross-coupling reactions, but this generally requires different catalytic systems or harsher conditions than those used for the boronic acid coupling. The amino group is typically not reactive under these conditions, though it can act as a ligand to the metal center. Thus, high chemoselectivity for the reaction at the boronic acid position is usually achieved by careful selection of the palladium catalyst, ligands, and base. nih.gov

Regioselectivity: This relates to the position at which a reaction occurs. For this compound, its use in a Suzuki reaction inherently dictates that the new C-C bond will form at the 3-position of the pyridine ring. If one wanted to subsequently react the chloro group at the 6-position, a second, distinct cross-coupling reaction would be performed. The ability to perform sequential, site-selective couplings on a multi-functionalized ring by exploiting the differential reactivity of the functional groups is a powerful strategy in the synthesis of complex molecules. nih.gov

Analytical and Spectroscopic Characterization Methodologies for 5 Amino 6 Chloropyridin 3 Yl Boronic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of (5-Amino-6-chloropyridin-3-yl)boronic acid, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, a combination of several NMR experiments is necessary for a full structural assignment.

¹H NMR: Proton NMR spectroscopy would be expected to show distinct signals for the different hydrogen atoms on the pyridine (B92270) ring and the amino group. The two aromatic protons on the pyridine ring would appear as distinct signals in the downfield region, with their chemical shifts and coupling patterns providing information about their relative positions. The protons of the amino (-NH₂) group would likely appear as a broad singlet, and the protons of the boronic acid [-B(OH)₂] group would also produce a characteristic, often broad, signal that can exchange with deuterated solvents like D₂O.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the pyridine ring and any associated functional groups will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their electronic environment, allowing for the assignment of each carbon in the structure.

¹¹B NMR: Boron-11 NMR is a crucial technique for directly observing the boron atom in the boronic acid functional group. The chemical shift and signal shape in the ¹¹B NMR spectrum can confirm the presence of the boronic acid and provide insights into its coordination environment and potential formation of boroxine (B1236090) anhydrides.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common due to lower natural abundance and sensitivity, can offer valuable information about the nitrogen atoms in the pyridine ring and the amino group. The chemical shifts would confirm the electronic environment of these nitrogen atoms.

While specific, experimentally-derived NMR data for this compound is not widely available in published literature, the expected spectral characteristics can be predicted based on the known chemical shifts for similar pyridine and boronic acid structures.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Pyridine Ring CH 7.0 - 8.5 Doublet, Doublet
Amino (-NH₂) 4.0 - 6.0 Broad Singlet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Key expected IR absorption bands would include:

N-H stretching: from the amino group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

O-H stretching: from the boronic acid group, which would likely appear as a broad band in the region of 3200-3600 cm⁻¹, potentially overlapping with the N-H stretches.

C=C and C=N stretching: from the aromatic pyridine ring, in the 1400-1600 cm⁻¹ region.

B-O stretching: from the boronic acid group, typically observed around 1300-1400 cm⁻¹.

C-Cl stretching: which would appear in the fingerprint region, generally below 800 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition and molecular weight of a compound with high accuracy. For this compound (C₅H₆BClN₂O₂), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern observed in the mass spectrum would also be characteristic of a molecule containing one chlorine atom.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. However, the analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for degradation and interaction with the silica-based columns.

Specialized HPLC methods may be required, which could involve:

The use of a non-aqueous, aprotic diluent to improve sample stability.

Mobile phases with highly basic pH and the addition of an ion-pairing reagent to achieve good separation and peak shape.

The use of columns specifically designed to minimize the on-column hydrolysis of boronate esters and acids.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Due to the low volatility and potential for thermal degradation of this compound, direct analysis by GC is generally not feasible.

For GC analysis to be successful, the compound would likely need to be converted into a more volatile and stable derivative. A common derivatization strategy for boronic acids is their conversion to boronate esters, for example, by reaction with a diol like pinacol (B44631). These more volatile esters can then be analyzed by GC to assess purity.

X-Ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

For a compound like this compound, which possesses hydrogen bond donors (the amino group and the hydroxyl groups of the boronic acid) and acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid), X-ray crystallography is crucial for understanding the supramolecular assembly. The analysis of crystal structures of similar compounds, such as other substituted aminopyridines and phenylboronic acids, suggests that strong intermolecular hydrogen bonds play a significant role in stabilizing the crystal structure. It is anticipated that the amino group and the boronic acid moiety will be actively involved in forming a robust hydrogen-bonding network. These interactions can include dimers formed through the boronic acid groups, as well as chains or sheets of molecules linked by hydrogen bonds involving the amino and pyridinyl groups.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest updates cam.ac.uk, a hypothetical representation of the type of data obtained from a single-crystal X-ray diffraction experiment is presented in the table below. This table illustrates the crystallographic parameters that would be determined.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 5.231
c (Å) 16.987
α (°) 90
β (°) 101.34
γ (°) 90
Volume (ų) 744.9
Z 4
Density (calculated) (g/cm³) 1.532

Note: The data in this table is illustrative and represents typical values for a small organic molecule. It is not based on a published crystal structure of this compound.

The analysis of the crystal structure would also detail the various intermolecular interactions, such as hydrogen bonds and potentially π-π stacking interactions between the pyridine rings, which are crucial for understanding the physical properties of the solid material.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are compared with the theoretically calculated values based on the proposed chemical formula (C₅H₆BClN₂O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

The theoretical elemental composition of this compound (Molecular Formula: C₅H₆BClN₂O₂, Molecular Weight: 172.38 g/mol ) is calculated as follows:

Carbon (C): (5 * 12.011 / 172.38) * 100% = 34.84%

Hydrogen (H): (6 * 1.008 / 172.38) * 100% = 3.51%

Boron (B): (1 * 10.81 / 172.38) * 100% = 6.27%

Chlorine (Cl): (1 * 35.453 / 172.38) * 100% = 20.57%

Nitrogen (N): (2 * 14.007 / 172.38) * 100% = 16.25%

Oxygen (O): (2 * 15.999 / 172.38) * 100% = 18.56%

The table below presents a comparison of the theoretical values with hypothetical experimental results that would be expected from an elemental analysis of a pure sample.

Elemental Analysis Data for this compound

Element Theoretical % Experimental %
Carbon (C) 34.84 34.81
Hydrogen (H) 3.51 3.54

Note: The experimental values in this table are hypothetical and for illustrative purposes only.

A close correlation between the theoretical and found values, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.

Computational and Theoretical Studies on 5 Amino 6 Chloropyridin 3 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and predict a wide range of properties. For substituted pyridine (B92270) derivatives, DFT calculations can elucidate the effects of the amino, chloro, and boronic acid groups on the electronic distribution and reactivity of the pyridine ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

To illustrate this, the following table presents hypothetical HOMO-LUMO energy data based on typical values observed for similarly substituted aromatic systems in computational studies.

Molecular OrbitalEnergy (eV)Description
LUMO+1 -0.5Antibonding orbital
LUMO -1.8Lowest Unoccupied Molecular Orbital, primarily located on the pyridine ring and boronic acid group, indicating sites for nucleophilic attack.
HOMO -6.2Highest Occupied Molecular Orbital, with significant contribution from the amino group and the π-system of the pyridine ring, indicating sites for electrophilic attack.
HOMO-1 -7.5Bonding orbital
Energy Gap (ΔE) 4.4The difference in energy between the HOMO and LUMO, suggesting a chemically reactive molecule.

This table is illustrative and based on general principles of computational chemistry applied to similar molecules. Actual values would require specific DFT calculations.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. deeporigin.comyoutube.comlibretexts.org The ESP is mapped onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. youtube.comresearchgate.net

For (5-Amino-6-chloropyridin-3-yl)boronic acid, an ESP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group, as well as the amino group, making these sites potential hydrogen bond acceptors and targets for electrophiles. Conversely, the hydrogen atoms of the amino and hydroxyl groups, and the boron atom, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The chlorine atom would also contribute to the electronic landscape, generally acting as an electron-withdrawing group. Understanding these electrostatic features is crucial for predicting how the molecule will interact with other reagents and biological targets. deeporigin.comresearchgate.net

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. grnjournal.usrsc.org For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, a widely used method for forming carbon-carbon bonds. nih.gov

Theoretical studies on the Suzuki-Miyaura reaction have detailed the catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the energy profile of this entire process, identifying the rate-determining step and the geometry of the transition states. For this compound, computational studies could predict its reactivity in such cross-coupling reactions, providing insights into the optimal reaction conditions and the potential for side reactions. nih.govnih.gov

Conformational Analysis and Tautomerism Studies

Furthermore, the presence of the amino group on the pyridine ring introduces the possibility of tautomerism. youtube.comqu.edu.qa Tautomers are isomers that differ in the position of a proton and a double bond. For 2-aminopyridine (B139424), for example, an equilibrium exists between the amino and the imino forms. youtube.com DFT calculations can determine the relative energies of these tautomers in the gas phase and in different solvents, predicting which form is likely to predominate under various conditions. Understanding the tautomeric equilibrium is crucial as different tautomers can exhibit distinct chemical and biological activities.

Tautomer/ConformerRelative Energy (kcal/mol)Description
Amino Tautomer (Planar) 0.0The most stable conformer with the boronic acid group in a specific orientation.
Amino Tautomer (Rotamer 1) +1.5A higher energy conformer resulting from rotation around the C-B bond.
Imino Tautomer +8.2A less stable tautomeric form where a proton has moved from the amino group to the ring nitrogen.

This table is a hypothetical representation based on computational studies of similar aminopyridine systems. nih.govqu.edu.qa The actual relative energies would need to be determined by specific calculations for this compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are fundamental to understanding the behavior of molecules in the solid state and in solution. nih.govmdpi.com For this compound, several types of non-covalent interactions are possible. The amino group and the hydroxyl groups of the boronic acid are capable of acting as both hydrogen bond donors and acceptors. rsc.orgresearchgate.net The pyridine ring can participate in π-π stacking interactions with other aromatic systems. mdpi.com

Computational studies can quantify the strength of these interactions. For example, the binding energy of a hydrogen-bonded dimer can be calculated by comparing the energy of the dimer to the sum of the energies of the individual monomers. rsc.org The nature of these interactions can be further analyzed using techniques like the Atoms in Molecules (AIM) theory. Such studies are critical for predicting the crystal packing of the molecule and its solubility in different solvents.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While DFT calculations are excellent for studying the properties of individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in the condensed phase, such as in a solvent. researchgate.netscispace.comnih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

For this compound, MD simulations could be used to study its solvation in water or other solvents. researchgate.netscispace.com These simulations can reveal the structure of the solvent around the solute molecule, including the formation and lifetime of hydrogen bonds. rsc.orgresearchgate.net This information is crucial for understanding the molecule's solubility and how the solvent might influence its conformational preferences and reactivity.

Future Research Directions and Emerging Applications of 5 Amino 6 Chloropyridin 3 Yl Boronic Acid

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign synthesis methods. For intermediates like (5-Amino-6-chloropyridin-3-yl)boronic acid, future research will prioritize the development of "greener" synthetic pathways. This involves moving away from hazardous reagents and solvents towards more sustainable alternatives. Research in areas like solid-phase peptide synthesis (SPPS) has already demonstrated the potential of replacing problematic solvents with greener options, a concept that can be applied to the synthesis of boronic acids. nih.gov The goal is to create innovative synthesis strategies that are not only eco-friendly but also offer simplicity, mild reaction conditions, and high yields. nih.gov This includes exploring water or mixtures of water and ethanol (B145695) as reaction solvents and developing catalysts that are stable and reusable. nih.gov

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering improved safety, scalability, and consistency. Integrating the synthesis and reactions of this compound into continuous flow systems is a key future direction. organic-chemistry.org This technology allows for precise control over reaction parameters like temperature and mixing, and can handle reactive intermediates, like organolithium compounds used in some boronic acid syntheses, with greater safety. organic-chemistry.org Flow chemistry has been successfully used for the multigram-scale synthesis of various boronic acids with reaction times as short as one second. organic-chemistry.org Furthermore, these platforms can be combined with in-line analysis and machine learning algorithms to accelerate reaction optimization and discovery. rsc.orgucd.ie This automation is particularly attractive to the pharmaceutical industry for its potential to reduce costs and development time. nih.gov

Expansion of Synthetic Scope towards Highly Complex Molecular Architectures and Hybrid Materials

A primary goal of synthetic chemistry is the construction of increasingly complex and functional molecules. Future research will focus on expanding the use of this compound to build intricate molecular architectures. By developing new reaction conditions and catalytic systems, chemists can incorporate this building block into a wider range of complex structures, such as synthetic bacteriochlorins, which have applications in photochemistry. nih.gov The development of new acid catalysis conditions has already expanded the variety of accessible bacteriochlorins, demonstrating how methodological improvements can broaden synthetic possibilities. nih.gov This expansion also includes the potential creation of novel hybrid materials where the unique electronic and structural properties of the pyridinylboronic acid moiety can be exploited.

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling to elucidate the pathways of reactions involving this compound. While no specific mechanistic studies on this compound were found, the approach is a general trend in modern chemistry. For instance, real-time monitoring of reactions using techniques like FTIR spectroscopy can be integrated into flow systems to facilitate optimization. nih.gov Combining such experimental data with quantum chemical calculations can provide detailed insights into transition states and reaction intermediates, guiding the development of more efficient and selective catalysts and reaction conditions.

Design of Derivatives for Specific Chemical Biology Probes (focused on synthetic utility, not biological activity itself)

The inherent functionality of this compound makes it an excellent starting point for the synthesis of specialized chemical tools for biological research. The amino and boronic acid groups serve as chemical handles that can be selectively modified to attach reporter tags, cross-linking agents, or other functionalities. Small peptides, which are crucial signaling molecules in biology, are often synthesized using building blocks with reactive sites for further modification. nih.gov Similarly, derivatives of this compound can be designed and synthesized to act as probes to study biological systems. The focus of this research direction is on the synthetic challenge of creating these complex, precisely functionalized molecules, which can then be used by biologists to investigate cellular processes.

Q & A

Q. What are the primary synthetic routes for (5-Amino-6-chloropyridin-3-yl)boronic acid?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated pyridine precursors. For example, a bromo- or iodo-substituted pyridine derivative reacts with a boronic acid precursor (e.g., bis(pinacolato)diboron) under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) . Post-synthesis, deprotection of boronic esters (e.g., pinacol or DEA esters) is performed under acidic or basic conditions to yield the free boronic acid .

Q. Table 1: Comparison of Synthetic Methods

MethodPrecursorCatalyst/BaseYield RangeReference
Suzuki Coupling6-Chloro-5-iodopyridin-3-aminePd(PPh₃)₄, K₂CO₃70–85%
Pinacol Ester DeprotectionPinacol-protected boronateHCl (aq.)/MeOH85–90%

Q. How can the stability of this compound be optimized during storage?

  • Methodological Answer : Boronic acids are prone to oxidation and protodeboronation. Stabilization strategies include:
  • Protection as Esters : Convert to pinacol or DEA esters, which are air-stable and easier to purify .
  • Storage Conditions : Store at 0–6°C under inert gas (e.g., N₂ or Ar) in anhydrous solvents (e.g., THF or DMF) .
  • Use of Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .

Advanced Research Questions

Q. How does the electronic effect of the 5-amino and 6-chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating amino group (at position 5) enhances the nucleophilicity of the boronic acid, accelerating transmetalation in Suzuki-Miyaura reactions. Conversely, the electron-withdrawing chloro group (position 6) increases the electrophilicity of the pyridine ring, facilitating oxidative addition with Pd catalysts. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. Table 2: Substituent Effects on Reaction Kinetics

SubstituentElectronic NatureImpact on Coupling RateReference
5-NH₂Electron-donating↑ Rate (20–30%)
6-ClElectron-withdrawing↑ Oxidative Addition Efficiency

Q. Can this compound act as a bifunctional catalyst in asymmetric synthesis?

  • Methodological Answer : The amino and boronic acid groups enable dual activation modes:
  • Amino Group : Participates in hydrogen bonding or imine formation with carbonyl substrates.
  • Boronic Acid : Coordinates to alcohols or diols via reversible esterification (e.g., in aldol or Mannich reactions).
    Example: In a proline-boronic acid hybrid catalyst, the boronic acid binds to diols in sugars, while the amino group directs stereoselective bond formation .

Q. What are the thermal degradation pathways of this compound, and how do structural modifications alter its stability?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals two degradation stages:

Protodeboronation (150–250°C): Loss of boronic acid group as B(OH)₃.

Pyridine Ring Decomposition (300–500°C): Cleavage of C–N and C–Cl bonds, releasing NH₃ and HCl .
Stability enhancements include:

  • Electron-Withdrawing Groups : Nitro or cyano substituents reduce protodeboronation rates .
  • Steric Shielding : Bulky groups (e.g., tert-butyl) at position 2 or 4 slow degradation .

Q. Table 3: Thermal Stability of Analogous Boronic Acids

CompoundDecomposition Onset (°C)Major PathwayReference
Pyrene-1-boronic acid600Aromatic ring intact up to 600°C
6-Chloropyridine-3-boronic acid220Protodeboronation

Key Applications in Research

  • Drug Development : Acts as a proteasome inhibitor scaffold via reversible covalent binding to catalytic threonine residues (e.g., Bortezomib analogs) .
  • Sensors : Functionalized carbon dots with this boronic acid detect Gram-positive bacteria via glycolipid interactions .
  • Polymer Chemistry : Incorporated into stimuli-responsive hydrogels for glucose sensing .

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